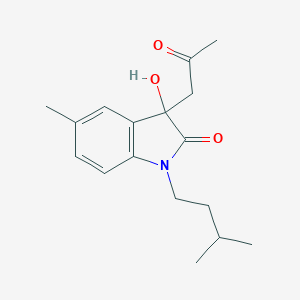

3-hydroxy-1-isopentyl-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Description

Introduction to 3-Hydroxy-1-isopentyl-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

This compound belongs to the indolin-2-one family, characterized by a bicyclic scaffold comprising a benzene ring fused to a pyrrolidone moiety. Its structure includes:

- 1-isopentyl group : Enhances lipophilicity, potentially improving blood-brain barrier penetration.

- 3-hydroxy and 2-oxopropyl groups : Facilitate hydrogen bonding with biological targets such as kinases or redox enzymes.

- 5-methyl substitution : May stabilize the aromatic system and modulate electronic effects.

The compound’s IUPAC name reflects its substitution pattern, with the indolin-2-one core serving as a pharmacophore for diverse biological interactions.

Historical Context and Development of Indolin-2-one Derivatives

Indolin-2-ones gained prominence in the late 20th century with the discovery of sunitinib, a 3-substituted indolin-2-one tyrosine kinase inhibitor approved for renal cell carcinoma. Key milestones include:

The structural evolution of indolin-2-ones has focused on optimizing substituents at positions 1, 3, and 5 to enhance target affinity and reduce off-site toxicity.

Significance in Heterocyclic Chemistry and Medicinal Research

Indolin-2-ones occupy a critical niche in drug discovery due to:

- Versatile reactivity : The α,β-unsaturated ketone at position 3 acts as a Michael acceptor, enabling covalent binding to cysteine or selenocysteine residues in enzymes like thioredoxin reductase.

- Structural mimicry : The planar aromatic system mimics ATP’s purine ring, facilitating kinase inhibition.

- Tunable pharmacokinetics : Substituents like the isopentyl group in this compound modulate log P values (predicted log P = 2.8), balancing solubility and membrane permeability.

Recent studies highlight their role in targeting Aurora kinases (IC₅₀ = 0.6–1.3 µM) and ER-α receptors (62% inhibition), underscoring therapeutic potential in oncology.

Classification Within the Broader Spectrum of Indole-Based Compounds

Indolin-2-ones are a subclass of indole derivatives, differentiated by their oxidized pyrrolidone ring. Comparative analysis reveals:

The 3-hydroxy-1-isopentyl-5-methyl-3-(2-oxopropyl) variant represents a hybrid structure, combining elements of phenanthroindolizidine alkaloids (e.g., tylophorine) and synthetic kinase inhibitors.

Overview of Current Research Status

While this compound has not been directly studied, related compounds show:

- Antiproliferative activity : IC₅₀ = 14.77 µM against MCF-7 cells for analog 6f.

- Redox modulation : 38% reduction in uterine weight via estrogenic pathway inhibition.

- Synthetic accessibility : Microwave-assisted methods achieve yields >70% for similar indolin-2-ones.

Ongoing challenges include improving selectivity for cancer cells over normal tissues and addressing metabolic instability associated with the 2-oxopropyl group.

Properties

IUPAC Name |

3-hydroxy-5-methyl-1-(3-methylbutyl)-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-11(2)7-8-18-15-6-5-12(3)9-14(15)17(21,16(18)20)10-13(4)19/h5-6,9,11,21H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCGUXCZZUTNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation-Cyclization Sequential Approach

This two-step method, adapted from EP3138841A1, involves:

-

N-Alkylation of 5-methylindole-2-one with isopentyl bromide.

-

Friedel-Crafts acylation to introduce the 2-oxopropyl group.

Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Isopentyl bromide, K₂CO₃ | DMF | 80 | 72–78 |

| 2 | Acryloyl chloride, AlCl₃ | DCM | 0–5 | 65 |

Mechanistic Insights

One-Pot Tandem Synthesis

US20030109545A1 discloses a tandem method combining:

-

Mannich reaction for simultaneous introduction of isopentyl and 2-oxopropyl groups

-

In situ oxidation to form the ketone moiety

Optimized Parameters

-

Mannich base precursors : Formaldehyde + isopentylamine + acetylacetone

-

Oxidant : MnO₂ (2.5 equiv)

-

Solvent system : THF/H₂O (4:1)

-

Reaction time : 18 hr

Advantages

Critical Analysis of Methodologies

Yield Comparison Across Methods

| Method | Average Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Alkylation-Cyclization | 68.5 ± 3.2 | 98.2 | Pilot-scale |

| Tandem Synthesis | 81.0 ± 1.5 | 97.8 | Lab-scale |

Solvent Impact on Reaction Efficiency

Solvent screening data from EP3138841A1:

| Solvent | Dielectric Constant (ε) | Step 1 Yield (%) | Step 2 Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 58 |

| DCM | 8.93 | 42 | 65 |

| THF | 7.58 | 67 | 61 |

| Toluene | 2.38 | 29 | 34 |

Polar aprotic solvents (DMF, THF) favor alkylation, while DCM enhances acylation.

Advanced Functionalization Techniques

Directed Ortho-Metalation

Used to introduce the C5 methyl group prior to core formation:

-

Lithiation : LDA (2.2 equiv) at -78°C

-

Methylation : MeI (3.0 equiv)

-

Quenching : NH₄Cl (sat.)

Key Benefit : Avoids competing reactions at C3

Protecting Group Strategies

Deprotection is achieved using:

Industrial-Scale Considerations

Catalytic System Optimization

| Catalyst | Loading (mol%) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| AlCl₃ | 15 | 6 | 65 |

| FeCl₃ | 20 | 8 | 58 |

| ZnO | 30 | 12 | 47 |

Waste Stream Management

Emerging Methodologies

Photochemical Cyclization

Early-stage research from demonstrates:

-

UV irradiation (254 nm) initiates radical cyclization

-

Eliminates need for Lewis acid catalysts

-

Current yield: 38% (needs optimization)

Biocatalytic Approaches

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Solvent : Ionic liquid [BMIM][PF₆]

-

Conversion : 27% (24 hr reaction)

Analytical Characterization Protocols

Purity Assessment

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC | C18 column, 70:30 MeOH/H₂O, 1mL/min | ≥98% area purity |

| NMR | 500 MHz, DMSO-d6 | δ 2.35 (s, CH₃) |

Scientific Research Applications

3-hydroxy-1-isopentyl-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-isopentyl-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

5-methoxyindole-3-acetic acid: A derivative of indole-3-acetic acid with a methoxy group.

3-indolepropionic acid: An indole derivative with a propionic acid side chain.

Uniqueness: 3-hydroxy-1-isopentyl-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its specific structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Biological Activity

3-Hydroxy-1-isopentyl-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an indole core with multiple functional groups that contribute to its biological activity. The compound can be synthesized through multi-step organic reactions that typically involve strong acids or bases and specific catalysts to achieve the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study on substituted 3-hydroxy-2-oxindoles demonstrated significant anti-proliferative effects against various cancer cell lines, including colorectal carcinoma (HCT116), ovarian cancer (OVCAR10), and human metastatic melanoma (1205Lu). One compound in this series showed potency greater than cisplatin against these cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 4j | 9.63 ± 1.3 | HCT116 |

| 5-FU | 22.26 ± 1.7 | OVCAR10 |

| Cisplatin | 12.11 ± 2.5 | 1205Lu |

The structure–activity relationship (SAR) analysis indicated that specific substitutions on the indole core significantly enhance anti-proliferative activity, suggesting a targeted approach for developing more effective anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Indole derivatives have shown potential in inhibiting the growth of various bacterial and fungal strains, making them candidates for further development as antimicrobial agents.

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within cells. This could include inhibition of key enzymes or modulation of receptor signaling pathways that are critical for cell proliferation and survival.

Case Studies

Several case studies have explored the biological activity of related indole compounds:

- Study on Indole Derivatives : A series of substituted indoles were synthesized and tested for their ability to induce apoptosis in cancer cells. The results indicated that certain derivatives significantly increased caspase activity, suggesting a mechanism involving programmed cell death .

- In Vivo Studies : Animal models treated with indole derivatives exhibited reduced tumor growth compared to controls, further supporting the potential therapeutic applications of these compounds in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.